molecular formula C21H20Cl2N4O2S B2586689 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216432-59-5

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2586689
CAS RN: 1216432-59-5
M. Wt: 463.38
InChI Key: WOBMSVBGIGQQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H20Cl2N4O2S and its molecular weight is 463.38. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Applications

This compound has been evaluated for its potential anti-inflammatory effects. The pharmacological evaluation of its derivatives has shown significant anti-inflammatory activities . These activities are mediated through the inhibition of biosynthesis of prostaglandins, which are key players in the inflammation process .

Analgesic Applications

In addition to anti-inflammatory properties, this compound and its derivatives have been tested for analgesic effects. Some derivatives have demonstrated noteworthy analgesic activities, which could be beneficial in pain management .

Ulcerogenic Activity

The ulcerogenic action of this compound’s derivatives on the gastrointestinal mucosa has been studied. Compared to standard drugs, these derivatives have shown lower irritative action, suggesting a potential for safer therapeutic use .

Lipid Peroxidation Activities

Lipid peroxidation is a process that can lead to cell damage, and this compound has been pharmacologically evaluated for its ability to inhibit lipid peroxidation. This suggests a role in protecting cells from oxidative stress .

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for their antimicrobial properties. They have been found to exhibit moderate to good inhibition against a range of pathogenic bacterial and fungal strains, indicating their potential use in treating infections .

Quorum Sensing Inhibition

Research has also explored the use of benzothiazole derivatives as quorum sensing inhibitors. Quorum sensing is a system of stimulus and response correlated to population density, which regulates gene expression in bacteria. Inhibiting this process can prevent bacteria from coordinating certain activities, potentially making them less virulent .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S.ClH/c22-17-5-6-18-19(13-17)29-21(24-18)26(8-7-25-9-11-28-12-10-25)20(27)16-3-1-15(14-23)2-4-16;/h1-6,13H,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBMSVBGIGQQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride

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